(4-Nitrophenyl)methyl-b-D-glucopyranoside
Description
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c15-5-9-10(16)11(17)12(18)13(22-9)21-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXXNSLGRCTMAE-UJPOAAIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Koenigs-Knorr Glycosylation with Silver Promotion
The Koenigs-Knorr method remains a cornerstone for β-glycoside synthesis. In this approach, a per-O-acetylated or per-O-benzoylated glucopyranosyl halide donor reacts with 4-nitrophenol in the presence of silver-based promoters. For example, tetra-O-benzoyl-β-D-glucopyranosyl bromide (donor) and 4-nitrophenol (acceptor) undergo glycosylation using silver triflate (AgOTf) as a catalyst in anhydrous dichloromethane. The participating benzoyl groups at C2 and C3 ensure β-selectivity via neighboring-group participation, yielding (4-nitrophenyl)methyl-β-D-glucopyranoside with a reported efficiency of 65–70%.
Key conditions :
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Donor: Tetra-O-benzoyl-β-D-glucopyranosyl bromide
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Promoter: AgOTf (1.2 equiv.)
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Solvent: Dry CH₂Cl₂, molecular sieves (4Å)
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Temperature: 0°C to room temperature, 12–24 hours
Post-reaction deprotection using sodium methoxide in methanol removes benzoyl groups, yielding the final product. Nuclear magnetic resonance (NMR) analysis confirms β-configuration through characteristic anomeric proton signals at δ 4.8–5.1 ppm (J = 8–9 Hz).
Lewis Acid-Catalyzed Condensation Under Reduced Pressure
Adapted from α-anomer synthesis, this method modifies Lewis acid catalysts to favor β-glycoside formation. Zinc chloride (ZnCl₂), traditionally used for α-selectivity, is replaced with silver oxide (Ag₂O) to direct β-linkage. The protocol involves:
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Acetylation of D-glucose : β-pentaacetylglucose is synthesized via reflux with acetic anhydride and sodium acetate (yield: 85–90%, mp 132–134°C).
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Condensation with 4-nitrophenol : The acetylated donor reacts with 4-nitrophenol under reduced pressure (50–100 mmHg) using Ag₂O (0.5 equiv.) in toluene at 120°C. Reduced pressure minimizes side reactions like coking, improving yield to 30–35% for the β-anomer.
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Hydrolysis : Sodium methoxide-mediated deprotection in methanol affords the target compound.
Comparative data :
Orthoester Intermediate Method
The Okayama University protocol leverages 1,2-orthobenzoate intermediates for β-glycoside formation. Tetra-O-benzoylglucopyranosyl bromide reacts with 4-nitrophenol in chloroform using tetraethylammonium bromide (2.0 equiv.) and N-ethyldiisopropylamine (2.0 equiv.) to form a stable orthoester intermediate. Subsequent acid hydrolysis (0.1 M HCl in THF) cleaves the orthoester, yielding the β-glycoside with 55–60% overall efficiency.
Advantages :
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Avoids silver salts, reducing cost.
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Orthoester stability permits intermediate characterization via NMR (δ 6.0–6.5 ppm for orthoester protons).
Key Reaction Parameters
Protecting Group Strategy
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Benzoyl vs. Acetyl : Benzoyl groups enhance β-selectivity in Koenigs-Knorr reactions due to strong participating effects. Acetyl groups, while cheaper, require harsher deprotection conditions (e.g., prolonged methoxide treatment).
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4-Methoxybenzyl (PMB) Groups : Used in orthogonal protection strategies to isolate secondary hydroxyl groups during glycosylation.
Solvent and Temperature Effects
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Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rates but may reduce β-selectivity due to solvent participation.
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Low-Temperature Regimes : Reactions at –20°C favor kinetic β-products, while room temperature favors thermodynamic α-products.
Analytical Characterization
Spectroscopic Confirmation
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NMR :
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: β-anomeric proton at δ 4.85 (d, J = 8.5 Hz).
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: Anomeric carbon at δ 101–103 ppm.
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IR : Absorption at 1,608 cm⁻¹ (aromatic C═C) and 1,260 cm⁻¹ (C-O-C glycosidic bond).
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Elemental Analysis :
Comparative Analysis of Methods
| Method | Yield (%) | β:α Ratio | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Koenigs-Knorr (AgOTf) | 65–70 | 95:5 | Moderate | High |
| Lewis Acid (Ag₂O) | 30–35 | 85:15 | High | Moderate |
| Orthoester Intermediate | 55–60 | 90:10 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl-b-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by beta-D-glucosidase, resulting in the cleavage of the glycosidic bond and the release of 4-nitrophenol.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with beta-D-glucosidase at an optimal pH and temperature.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Hydrolysis: Produces 4-nitrophenol and methyl-b-D-glucopyranoside.
Reduction: Produces amino derivatives of the compound.
Scientific Research Applications
Enzyme Substrate in Biochemical Assays
β-Glucosidase Activity Measurement
PNPG serves as a colorimetric substrate for the measurement of β-glucosidase activity. When hydrolyzed by this enzyme, PNPG releases p-nitrophenol, which can be quantitatively measured at 405 nm, providing a simple and effective method for assessing enzyme activity in various biological samples .
Applications in Research
- Enzyme Kinetics Studies : PNPG is extensively used to study the kinetics of β-glucosidases from different sources, including plants and microorganisms. This allows researchers to determine enzyme efficiency and substrate specificity.
- Characterization of Novel Enzymes : The compound is employed to characterize new β-glucosidases, such as those derived from Trichosporon asahii, which exhibit transglycosylation properties .
Clinical Diagnostic Applications
Renal Disease Diagnosis
PNPG has been investigated for its potential in diagnosing renal diseases through the measurement of α-glucosidase activity in urine. Elevated levels of this enzyme can indicate renal tubular damage, making PNPG a valuable tool for early diagnosis and monitoring of kidney health .
Methodology for Clinical Use
The diagnostic procedure involves:
- Preparing a buffer solution with PNPG.
- Incubating urine samples with the substrate.
- Measuring the absorbance of released p-nitrophenol to quantify α-glucosidase activity .
Research Applications in Glycobiology
Studying Glycosidase Enzymes
PNPG is used to investigate the action of glycosidases, enzymes that play critical roles in carbohydrate metabolism. Understanding these enzymes is essential for elucidating metabolic pathways and their implications in health and disease.
Fluorescent Probes
Recent studies have explored the use of PNPG as a fluorescent probe for monitoring enzymatic reactions. This application enhances the sensitivity and specificity of enzyme assays, facilitating more detailed biochemical analyses .
Synthesis and Characterization
The synthesis of PNPG involves several chemical reactions that ensure high purity and yield. The compound is characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), confirming its structural integrity and suitability for research applications .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Enzyme Activity Measurement | Colorimetric substrate for β-glucosidase assays | Simple quantification method |
| Clinical Diagnostics | Detection of α-glucosidase in urine for renal disease diagnosis | Early detection of kidney damage |
| Glycobiology Research | Investigating glycosidase enzymes and their roles in metabolism | Insights into metabolic pathways |
| Fluorescent Probes | Enhancing sensitivity in enzyme assays | Improved detection capabilities |
Mechanism of Action
The primary mechanism of action for (4-Nitrophenyl)methyl-b-D-glucopyranoside involves its role as a substrate for beta-D-glucosidase . The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol, which can be quantitatively measured due to its yellow color . This reaction is crucial for various biochemical assays and diagnostic tests .
Comparison with Similar Compounds
4-Nitrophenyl α-D-Glucopyranoside
4-Nitrophenyl-β-D-Thioglucopyranoside
- Structure : Sulfur replaces oxygen in the glycosidic bond.
- Impact: Enhanced resistance to non-enzymatic hydrolysis due to the stronger C–S bond. Used to study β-glucosidase mechanisms under varied pH/temperature conditions .
4-Nitrophenyl 4,6-O-Benzylidene-3-O-Acetyl-β-D-glucopyranoside
Acetylated and Sulfated Derivatives
- Examples: 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 13089-27-5): Acetylation enhances lipid solubility for membrane permeability studies . Sulfated analogs: Introduce negative charges, altering binding affinity to charged enzyme active sites .
Kinetic and Structural Analysis
Enzyme Kinetics
Comparative kinetic parameters for β-glucosidase substrates:
| Compound | $ K_m $ (mM) | $ V_{max} $ (μmol/min/mg) | Reference |
|---|---|---|---|
| (4-Nitrophenyl)methyl-β-D-glucopyranoside | 0.45 | 12.8 | |
| 4-Nitrophenyl-β-D-galactopyranoside | 1.20 | 8.3 | |
| 4-Nitrophenyl-β-D-xylopyranoside | 2.10 | 5.6 |
- Key trend: β-D-glucopyranoside shows the highest affinity ($ Km $) and catalytic efficiency ($ V{max}/K_m $), highlighting the enzyme's preference for glucose over galactose or xylose moieties .
Structural Impact on Enzyme Binding
- Aglycon modifications : The 4-nitrophenyl group’s electron-withdrawing nitro group stabilizes the transition state during hydrolysis, enhancing reaction rates .
- Glycosidic linkage : β-configuration is critical for fit into β-glucosidase active sites, as shown in crystallographic studies with Concanavalin A .
Biological Activity
(4-Nitrophenyl)methyl-β-D-glucopyranoside (PNPG) is a glycoside compound that has garnered interest in biochemical research due to its diverse biological activities. This article explores its enzymatic properties, hydrolysis mechanisms, and potential applications in various fields, supported by case studies and detailed research findings.
Chemical Structure and Properties
PNPG is characterized by the presence of a nitrophenyl group attached to a methyl-β-D-glucopyranoside moiety. Its molecular formula is CHNO, and it has a CAS number of 700368-52-1. The nitro group enhances its reactivity, making it a useful substrate in enzymatic assays.
Enzymatic Activity
Substrate for Glycosidases:
PNPG is widely used as a substrate for measuring the activity of β-glycosidases. The hydrolysis of PNPG by these enzymes leads to the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometry. This property makes it an essential tool in studying glycosidase kinetics and enzyme inhibition.
Case Study: Enzyme Kinetics
In a study examining various β-glycosidases, PNPG was hydrolyzed at different rates depending on the enzyme source. For example, certain fungal glycosidases demonstrated significantly higher activity on PNPG compared to other substrates, indicating its specificity and efficiency as a glycosidase substrate .
Hydrolysis Mechanisms
The hydrolysis of PNPG occurs through different mechanisms depending on the pH of the environment:
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Acidic Conditions:
Under acidic conditions, the reaction proceeds via a unimolecular mechanism where protonation of the glycosidic bond facilitates cleavage. The rate constant for this process has been determined to be significantly lower than that under basic conditions . -
Basic Conditions:
In alkaline environments, PNPG undergoes rapid hydrolysis due to nucleophilic attack by hydroxide ions, leading to bimolecular cleavage. Studies show that the reaction rate can increase dramatically (up to 195-fold) in strong bases compared to acids .
Biological Applications
Potential Therapeutic Uses:
Research indicates that PNPG may have applications in drug development due to its ability to modulate enzyme activity. For instance, its role as an inhibitor or substrate can be harnessed in designing drugs targeting glycosidases involved in metabolic disorders .
Toxicity Studies:
Toxicological assessments have shown that PNPG exhibits low toxicity levels in vitro, making it a viable candidate for further biological investigations .
Comparative Studies
| Compound | Hydrolysis Rate (s) | pH Optimality | Enzyme Source |
|---|---|---|---|
| (4-Nitrophenyl)methyl-β-D-glucopyranoside | 5.58 × 10 at 37°C | Acidic/Basic | Various Glycosidases |
| 2,4-Dinitrophenyl β-glucoside | 5.58 × 10 at 37°C | Acidic | Fungal Sources |
Q & A
Q. What is the standard protocol for using (4-Nitrophenyl)methyl-β-D-glucopyranoside in β-glucosidase activity assays?
(4-Nitrophenyl)methyl-β-D-glucopyranoside (PNPG) is a chromogenic substrate for β-glucosidase. The protocol involves:
- Reaction Setup : Incubate the enzyme with PNPG (10 mM stock) in a pH-optimized buffer (e.g., citrate-phosphate buffer, pH 5.0–6.5).
- Detection : Monitor hydrolysis by measuring 4-nitrophenol release at 405 nm using a spectrophotometer. Reaction termination with NaOH (pH >10) stabilizes the chromophore .
- Controls : Include substrate-only and enzyme-only blanks to account for non-enzymatic hydrolysis.
Q. How is (4-Nitrophenyl)methyl-β-D-glucopyranoside synthesized and characterized?
Synthesis typically involves:
- Protection of Hydroxyl Groups : Use acetyl or benzylidene groups to protect glucose hydroxyls (e.g., 4,6-O-benzylidene protection in ).
- Glycosidic Bond Formation : React protected glucose with 4-nitrophenol via Koenigs-Knorr or trichloroacetimidate methods.
- Characterization : Confirm purity via HPLC (>95%) and structure via NMR (e.g., H and C for anomeric protons) and mass spectrometry .
Q. What are the primary applications of this compound in biochemical research?
- Enzyme Kinetics : Quantify β-glucosidase activity in plant, microbial, or clinical samples .
- Inhibitor Screening : Identify competitive inhibitors by measuring reduced 4-nitrophenol release .
- Carbohydrate-Protein Interaction Studies : Modified derivatives (e.g., benzylidene-protected analogs) probe glycosidase substrate specificity .
Advanced Research Questions
Q. How can researchers address contradictory kinetic data when using this compound in different enzyme systems?
- Source of Variability : Differences in enzyme isoforms (e.g., human vs. microbial β-glucosidases) may alter substrate affinity. Validate using structurally diverse substrates (e.g., cellobiose vs. PNPG) .
- Buffer Optimization : Adjust pH and ionic strength to match physiological conditions. For example, fungal β-glucosidases show peak activity at pH 4.5–5.5 .
- Substrate Modifications : Use derivatives like 4,6-benzylidene-protected PNPG to reduce non-specific hydrolysis .
Q. What experimental designs are recommended for studying α-glucosidase vs. β-glucosidase specificity using modified substrates?
- Comparative Assays : Parallel testing of α- and β-anomers (e.g., 4-nitrophenyl-α-D-glucopyranoside vs. PNPG) under identical conditions .
- Structural Probes : Introduce protective groups (e.g., acetyl or benzylidene) at specific hydroxyl positions to block α- or β-linkage recognition .
- Kinetic Analysis : Calculate and for both enzymes to quantify selectivity. For example, PNPG’s for β-glucosidase ranges 0.2–1.5 mM, while α-glucosidase may show negligible activity .
Q. How can researchers leverage synthetic derivatives to study glycosidase inhibition mechanisms?
- Competitive Inhibition Assays : Co-incubate PNPG with inhibitors (e.g., castanospermine) and measure reduced 4-nitrophenol release .
- Time-Dependent Inactivation : Pre-incubate enzymes with mechanism-based inhibitors (e.g., cyclophellitol derivatives) before adding PNPG to assess irreversible inhibition .
- Structural Analysis : Use X-ray crystallography or molecular docking with PNPG analogs (e.g., 2-chloro-4-nitrophenyl derivatives) to map active-site interactions .
Q. What methodologies are effective for resolving conflicting data in glycan microarray assays using PNPG derivatives?
- Normalization : Express activity as a percentage of a positive control (e.g., 4-methylumbelliferyl-glucoside) to account for batch-to-batch substrate variability .
- Multiplex Detection : Combine PNPG with fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) to simultaneously monitor multiple glycosidases .
- Data Validation : Confirm microarray results with orthogonal methods like HPLC or capillary electrophoresis .
Methodological Considerations
Q. How to design a high-throughput screening assay for glycosidase inhibitors using PNPG?
- Microplate Format : Use 96-well plates with 25 µL reaction volumes and automated absorbance readers .
- Z’-Factor Optimization : Ensure a Z’ >0.5 by minimizing intra-well variability (e.g., uniform substrate dispersion).
- Hit Validation : Retest inhibitors at multiple concentrations and confirm via isothermal titration calorimetry (ITC) .
Q. What are the best practices for synthesizing PNPG derivatives with enhanced specificity?
- Regioselective Protection : Use TEMPO-mediated oxidation to selectively modify primary hydroxyl groups .
- Glycosylation Efficiency : Optimize reaction conditions (e.g., Schmidt conditions for trichloroacetimidate activation) to improve yields .
- Purification : Employ size-exclusion chromatography to remove unreacted 4-nitrophenol and acetylated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
